Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Medicinal Chemistry Organic Synthesis Drug Discovery

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key synthetic intermediate belonging to the class of diazabicyclo[3.2.0]heptanes, a privileged scaffold for drug discovery. Its core structure is characterized by a fused bicyclic system containing two nitrogen atoms, offering a rigid, three-dimensional framework that is highly valued for modulating biological targets.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B8191281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
InChIKeyYBLYJVWXMJIJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate: A Versatile Scaffold for CNS and Anticancer Research Procurement


Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key synthetic intermediate belonging to the class of diazabicyclo[3.2.0]heptanes, a privileged scaffold for drug discovery. Its core structure is characterized by a fused bicyclic system containing two nitrogen atoms, offering a rigid, three-dimensional framework that is highly valued for modulating biological targets. The benzyl protecting group at the 6-position provides a crucial handle for orthogonal deprotection, enabling selective functionalization and the generation of diverse compound libraries [1]. This scaffold has been extensively explored in the development of therapeutics for central nervous system (CNS) disorders, as analgesics targeting nicotinic acetylcholine receptors, and as KRas inhibitors for cancer [2].

✓ Orthogonal Cbz protection enables sequential deprotection
✓ Rigid diazabicyclo scaffold for CNS and oncology targets
✓ Supports diverse library synthesis via selective functionalization

Why Generic 2,6-Diazabicyclo[3.2.0]heptane Analogs Cannot Substitute for Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate in Advanced Synthesis


Direct substitution of Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate with a generic analog, such as the Boc-protected variant or an unsubstituted core, is not feasible for advanced synthetic applications due to the specific orthogonal protection strategy required. The benzyl carbamate (Cbz) protecting group is stable under acidic conditions but can be cleanly removed via hydrogenolysis, a condition under which the Boc group is also labile. This orthogonality is critical for sequential deprotection and selective functionalization of the two nitrogen atoms in the diazabicyclo core, a feature that underpins its utility in building complex, functionalized molecules [1]. Failure to maintain this specific protection scheme leads to unwanted side reactions and significantly reduced synthetic efficiency, directly impacting research timelines and procurement value.

Property
Cbz-Protected (Target)
Boc-Protected (Substitute)
Acid stability
Stable (resists TFA)
Labile (cleaved by TFA)
Deprotection orthogonality
Orthogonal (hydrogenolysis)
Non-orthogonal
Direct substitution may disrupt sequential functionalization, increasing side reactions and reducing synthetic efficiency.

Quantitative Differentiation of Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate: A Comparative Evidence Guide


Orthogonal Protection Enables Selective Functionalization of the 2,6-Diazabicyclo Core

The Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (Cbz-protected) offers a distinct advantage over the more common tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (Boc-protected) analog [1] in multistep synthesis. The Cbz group provides orthogonality in protection strategies, allowing for the selective deprotection of the 6-position amine under mild hydrogenolysis conditions without affecting other acid-labile protecting groups. This selectivity is crucial for building molecular complexity and is a key differentiator for procurement decisions.

Protection Orthogonality
Class-level
Cbz orthogonal vs. Boc non-orthogonal deprotection
Enables selective sequential amine functionalization
Review specific reaction conditions
Medicinal Chemistry Organic Synthesis Drug Discovery

Validated Scaffold for CNS Penetrant α4β2 Nicotinic Receptor Modulators

Derivatives of the 2,6-diazabicyclo[3.2.0]heptane scaffold, for which Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key intermediate, have been extensively validated as potent and selective modulators of the α4β2 nicotinic acetylcholine receptor [1]. This is a well-established target for pain and cognitive disorders. For instance, the compound A-366833, a 3,6-diazabicyclo[3.2.0]heptane derivative, has demonstrated potent analgesic activity in preclinical models [2], showcasing the therapeutic potential of this specific bicyclic core.

α4β2 nAChR Modulation
Class-level
Scaffold validated in binding and in vivo pain models
Supports CNS target engagement studies
Preclinical model response context
CNS Drug Discovery Nicotinic Receptors Analgesia

Established Intermediate for Potent KRas G12C Inhibitor Synthesis

The 2,6-diazabicyclo[3.2.0]heptane core is a critical structural component in several advanced KRas G12C inhibitors currently in clinical development [1]. Specifically, 2-Boc-2,6-diazabicyclo[3.2.0]heptane is a documented reagent for preparing pyrimidine derivatives that potently inhibit KRas G12C [2]. This establishes the benzyl-protected variant as a close precursor in this high-value therapeutic area, where access to the correct bicyclic amine is paramount.

KRas G12C Inhibitor Precursor
Class-level
Key intermediate for advanced KRas G12C inhibitors
May accelerate SAR studies in oncology research
Verify scaffold compatibility with warheads
Oncology KRas Inhibition Targeted Therapy

Optimal Procurement and Research Applications for Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate


Synthesis of Complex CNS-Penetrant Drug Candidates via Orthogonal Deprotection

The Cbz protecting group's orthogonality is ideal for the multi-step synthesis of CNS-targeting molecules where the diazabicyclo core must be functionalized in a specific sequence. Researchers can first modify the unprotected 2-position, followed by a mild hydrogenolysis to reveal the 6-position amine for a second, distinct functionalization [1]. This is particularly valuable for generating focused libraries of α4β2 nicotinic receptor modulators.

Development of Advanced Intermediates for KRas Inhibitor Programs

This compound is a strategic procurement for medicinal chemistry teams synthesizing novel KRas inhibitors. The benzyl-protected scaffold can be further elaborated to introduce the warheads and substituents required for potent inhibition of the G12C or G12D mutants, as seen in several recent patent filings [1]. Access to this specific protected intermediate can significantly accelerate structure-activity relationship (SAR) studies.

Diversification of Analgesic Compound Libraries via Scaffold Hopping

Given the established analgesic activity of related 3,6-diazabicyclo[3.2.0]heptanes, the 2,6-diaza isomer serves as a valuable scaffold for 'scaffold hopping' exercises [1]. Procuring this compound allows research groups to explore novel chemical space around a validated pharmacophore, potentially leading to new intellectual property and improved therapeutic profiles for pain management [2].

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Orthogonal Cbz protection for sequential functionalization
Verify deprotection selectivity and library diversity
KRas inhibitor intermediate development
Precursor to advanced KRas G12C inhibitors
Confirm scaffold compatibility with warhead introduction
Pain pharmacophore exploration
Diazabicyclo isomer for scaffold-hopping SAR
Assess target engagement and selectivity profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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